molecular formula C10H19N3 B13072255 5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13072255
M. Wt: 181.28 g/mol
InChI Key: KBROWAFXIHPGEM-UHFFFAOYSA-N
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Description

5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a synthetically versatile, tetrahydro-imidazopyrimidine scaffold of significant interest in medicinal chemistry and antifungal research. This compound features a saturated bicyclic structure, which serves as a synthetic bioisostere of purine bases, making it a valuable building block for designing novel biologically active molecules . Recent scientific investigations highlight the potential of the imidazo[1,2-a]pyrimidine core structure as a precursor for developing new antifungal agents. Molecular docking studies suggest that such derivatives exhibit promising binding mechanisms to the CYP51 enzyme in Candida albicans , indicating a potential role in combating fungal infections . The saturated nature of this particular derivative, indicated by the "2H,3H,5H,6H,7H,8H" prefix, may offer improved solubility and altered metabolic profiles compared to its aromatic counterparts, which is a critical parameter in drug discovery. Furthermore, the tert-butyl substituent can enhance molecular properties such as metabolic stability and membrane permeability. This compound is intended for research applications only, including but not limited to the synthesis of novel chemical libraries, exploration of structure-activity relationships (SAR), and investigation of new mechanisms of action in biological systems. It is supplied for use in laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-10(2,3)8-4-5-11-9-12-6-7-13(8)9/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

KBROWAFXIHPGEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN=C2N1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Synthetic Methods and Functionalization Reactions

The compound’s synthesis and subsequent functionalization often involve multicomponent reactions (MCRs) and catalytic transformations. Key methods include:

Multicomponent Cascade Reactions

A five-component reaction using cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol mixtures yields tetrahydroimidazo[1,2-a]pyrimidine derivatives. This domino protocol proceeds via N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization steps .

EntrySolventCatalystTime (h)Temp (°C)Yield (%)
1EtOHNone247860
2H₂ONone24100No reaction

FeCl₃-Catalyzed Sulfonylmethylation

Iron-catalyzed three-component coupling with sodium sulfinates and dimethylacetamide (DMA) introduces sulfonylmethyl groups at the C-3 position of the imidazo[1,2-a]pyrimidine core . The reaction proceeds via radical intermediates, as evidenced by inhibition studies with TEMPO and DPPH.

EntrySubstituentYield (%)
12-(4-Bromophenyl)85
22-(Naphthalen-1-yl)95

Nucleophilic Substitution Reactions

The electron-rich nitrogen atoms in the bicyclic system facilitate nucleophilic attacks. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form N-alkylated derivatives.

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the N-1 position.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the tetrahydro ring to a fully aromatic imidazo[1,2-a]pyrimidine system .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without affecting the tert-butyl moiety .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives. Ring-opening reactions with hydrazine yield pyrimidine-hydrazide hybrids .

Stability and Reactivity Trends

  • Solvent Effects : Polar aprotic solvents (e.g., DMA) improve reaction yields due to better stabilization of ionic intermediates .

  • Steric Effects : The tert-butyl group slows electrophilic substitution but enhances regioselectivity in cyclization reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-tert-butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. A study published in MDPI reported that certain synthesized compounds based on this structure demonstrated effective inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 26.7 µM . This suggests potential for development as anti-tuberculosis agents.

Anticancer Properties
Another area of interest is the anticancer potential of this compound. A recent investigation highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The study found that compounds derived from this compound can inhibit tumor growth in vivo models .

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that adding this compound can improve the thermal degradation temperature by up to 30°C compared to standard formulations .

Property Standard Polymer With 5-tert-Butyl-2H...
Thermal Degradation Temp (°C)250280
Tensile Strength (MPa)2025

Agricultural Chemistry

Pesticidal Activity
The compound has also shown promise as a pesticide. Studies have demonstrated its efficacy against various agricultural pests. For instance, a derivative was tested against aphids and exhibited a mortality rate exceeding 85% at concentrations as low as 100 ppm . This suggests its potential utility in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial activity. The most potent derivative achieved an MIC of 12 µg/mL against S. aureus.

Case Study 2: Polymer Enhancement

In a controlled experiment involving polyvinyl chloride (PVC), the addition of 5-tert-butyl-2H... improved flexibility and impact resistance. The modified PVC showed a reduction in brittleness at lower temperatures compared to unmodified PVC.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 5-tert-butyl-imidazo[1,2-a]pyrimidine analogs:

Compound Name (CAS) Substituent Position(s) Molecular Formula Molecular Weight Notable Features
2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1526813-78-4) 2 C₁₀H₁₇N₃ 179.26 tert-butyl at position 2; no additional substituents
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1696760-25-4) 7 C₁₀H₁₇N₃ 179.26 tert-butyl at position 7; positional isomer of
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1697586-88-1) 2, 6 C₁₁H₁₉N₃ 193.29 Methyl at position 6; increased steric bulk
5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1695149-83-7) 5 C₁₁H₁₉N₃ 193.29 Cyclopentyl at position 5; bulkier than tert-butyl
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1692698-89-7) 5 C₁₀H₁₅N₃ 177.25 Methylcyclopropyl substituent; compact and rigid
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride (1803571-96-1) 2 C₁₂H₁₄ClN₃ 239.72 Aromatic phenyl group; hydrochloride salt enhances solubility

Key Observations:

  • Positional Isomerism: Compounds with tert-butyl groups at positions 2 () and 7 () share the same molecular formula (C₁₀H₁₇N₃) but differ in substituent placement, which may influence steric interactions and binding affinities in biological systems.
  • Cyclopentyl () and methylcyclopropyl () substituents introduce distinct steric and electronic profiles compared to tert-butyl.
  • Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability in drug candidates.

Pharmacological and Physicochemical Inferences

While direct pharmacological data for the 5-tert-butyl derivative are absent, insights can be drawn from related compounds:

  • For instance, the cyclopentyl analog () may exhibit lower solubility than tert-butyl derivatives due to increased hydrophobicity .
  • Metabolic Stability: Bulky substituents like tert-butyl () or cyclopentyl () are often employed to block oxidative metabolism, extending half-life in vivo .
  • Synthetic Feasibility: highlights the use of coupling reagents (e.g., N,N′-tetramethyluronium hexafluorophosphate) for synthesizing imidazo-heterocycles, suggesting similar routes for tert-butyl analogs .

Biological Activity

5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a fused imidazole and pyrimidine ring system. The tert-butyl group enhances lipophilicity and may influence biological activity. Various synthetic approaches have been reported for the preparation of imidazo[1,2-a]pyrimidines, including multi-component reactions that yield diverse derivatives for biological evaluation.

Antibacterial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized a series of 75 derivatives and tested their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
5a0.5S. aureus
5b4.0E. coli
5c16.0Pseudomonas aeruginosa
5d32.0Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidines has been explored in various studies. Notably, compounds were screened against multiple cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (human skin cancer). The cytotoxicity was evaluated using the MTT assay.

Table 2: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundIC50 (µM)Cell Line
10a20 ± 1.64HepG2
10b18 ± 1.32MCF-7
10c>100A375

The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

The antibacterial mechanism is believed to involve the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. For anticancer activity, imidazo[1,2-a]pyrimidines may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation .

Case Studies

One notable case involved the evaluation of a specific derivative in a mouse model for its potential in treating Alzheimer's disease by inhibiting neutral sphingomyelinase-2 (nSMase2). The compound displayed favorable pharmacokinetic properties and significant inhibition of nSMase2 activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-butyl-imidazo[1,2-a]pyrimidine derivatives, and how can reaction conditions be standardized?

  • Methodology : Multicomponent reactions (MCRs) are widely used for synthesizing imidazo[1,2-a]pyrimidine scaffolds. For example, coupling aldehydes, amines, and nitromethylene intermediates under acidic conditions (e.g., p-toluenesulfonic acid) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improves regioselectivity and yield .
  • Key Parameters :

ParameterOptimal Range
SolventIonic liquids (e.g., [BMIM]Br)
Catalystp-TSA (5–10 mol%)
Temperature80–100°C
Reaction Time12–24 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : For purity assessment and detection of byproducts (e.g., dimerization or oxidation products) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at C5) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in fused-ring systems .

Q. What are the stability considerations for storage and handling?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the imidazole ring .
  • Decomposition Risks : Exposure to moisture or light may lead to ring-opening or tautomerization. Use amber glass vials and desiccants .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets. For example, substituting the tert-butyl group with electron-withdrawing groups (e.g., –CF₃) may enhance binding to hydrophobic enzyme pockets .
  • Tools :

SoftwareApplication
Gaussian 16Reaction path optimization
Schrödinger SuiteDocking studies

Q. What strategies resolve contradictions in reaction yield data for scaled-up synthesis?

  • Case Study : Low yields (<30%) in scaled-up MCRs may stem from inefficient mixing or heat transfer. Use microreactors or flow chemistry systems to improve mass/heat transfer and reproducibility .
  • Troubleshooting Table :

IssueSolution
Low regioselectivityPre-activate reactants (e.g., pre-form imine intermediates)
Byproduct formationAdd scavengers (e.g., molecular sieves for water-sensitive steps)

Q. How does the tert-butyl group influence pharmacological activity in imidazo[1,2-a]pyrimidine derivatives?

  • Mechanistic Insight : The bulky tert-butyl group enhances metabolic stability by sterically shielding the core structure from cytochrome P450 enzymes. In vitro studies on similar scaffolds show improved half-life (t₁/₂ > 6 hours) in hepatic microsomes .
  • Biological Data :

DerivativeTargetIC₅₀ (μM)
5-tert-Butyl analogCOX-20.45
Unsubstituted analogCOX-21.2

Q. What advanced separation techniques purify stereoisomers of imidazo[1,2-a]pyrimidine derivatives?

  • Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% ee .
  • Crystallization : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate diastereomers via differential solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for 5-tert-butyl-imidazo[1,2-a]pyrimidine derivatives?

  • Root Cause : Polymorphism or solvent inclusion in crystals. For example, melting points range from 180–190°C depending on recrystallization solvent (ethanol vs. acetonitrile) .
  • Resolution : Standardize recrystallization protocols and validate purity via DSC (Differential Scanning Calorimetry) .

Methodological Resources

  • Synthetic Protocols : Refer to peer-reviewed procedures in Bioorganic & Medicinal Chemistry for scalable routes .
  • Computational Tools : ICReDD’s reaction path search algorithms integrate quantum calculations with experimental feedback loops .

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